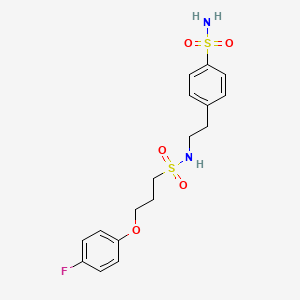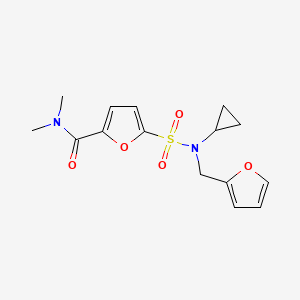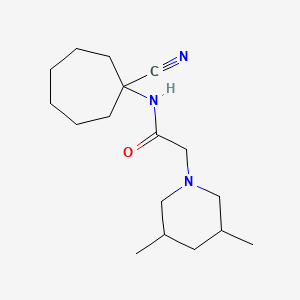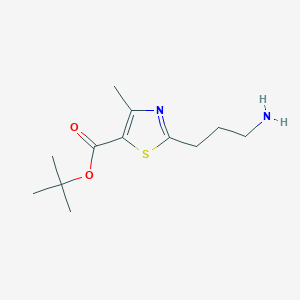![molecular formula C11H12N4O2 B2813106 3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile CAS No. 338959-84-5](/img/structure/B2813106.png)
3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Binuclear Co(II), Ni(II), Cu(II), and Zn(II) Complexes
- Application: A study focused on synthesizing new binuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a Schiff base ligand. These complexes were evaluated for their potential in sterilization and resistance against COVID-19. Spectroscopic analysis and molecular docking against specific proteins related to breast and kidney cancer, as well as COVID-19 protease, showed promising results (Refat et al., 2021).
Chemosensor Development
- Application: Research on substituted aryl hydrazones of β-diketones, including a derivative similar to the mentioned compound, demonstrated their use as selective fluorescent chemosensors for Co2+. This application is significant for biological and environmental contexts (Subhasri & Anbuselvan, 2014).
Structural Investigation
- Application: The structural investigation of compounds similar to "3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile" was conducted, providing insights into their crystalline and molecular structures. Such studies are crucial for understanding the physical and chemical properties of these compounds (Gluziński et al., 1991).
Enantioselective Biocatalysis
- Application: In another study, β-aminonitriles (including derivatives of the target compound) were synthesized and hydrolyzed to corresponding amides using the nitrile biocatalytic activity of a specific strain of Rhodococcus. This process demonstrated enantioselectivity, important in pharmaceutical and chemical synthesis (Chhiba et al., 2012).
Antimicrobial Applications
- Application: A related compound was used in the synthesis of new indole-containing heterocyclic substances, which demonstrated promising antimicrobial activities against various bacteria and yeast. This showcases the potential of these compounds in developing new antimicrobial agents (Behbehani et al., 2011).
Dyeing Polyester Fabrics
- Application: Research on selenium-containing dyestuffs, involving similar compounds, investigated their application in dyeing polyester fabrics. This study highlights the utility of such compounds in the textile industry (Gaffer et al., 2016).
Propriétés
IUPAC Name |
(1E,2E)-N-(4-methoxyanilino)-2-methoxyiminoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-16-11-5-3-9(4-6-11)14-15-10(7-12)8-13-17-2/h3-6,8,14H,1-2H3/b13-8+,15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXOVGWJAGTJPT-AZBNNPQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2813024.png)
![3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2813026.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2813029.png)
![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2813031.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)
![4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2813036.png)
![2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2813038.png)



![1-cyclobutanecarbonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2813043.png)
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2813044.png)
